molecular formula C16H14N6 B10900441 4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine

4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine

Cat. No.: B10900441
M. Wt: 290.32 g/mol
InChI Key: ZVQBGUWAUCQXOL-UHFFFAOYSA-N
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Description

4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE is a heterocyclic compound that combines the structural features of benzimidazole and triazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Formation of Triazole Ring:

    Coupling of Benzimidazole and Triazole: The final step involves the coupling of the benzimidazole core with the triazole ring, often using a benzylamine derivative as a linker.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival.

    Pathways Involved: It can interfere with signaling pathways that regulate cell growth, leading to apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
  • 2-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-phenol

Uniqueness

4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE is unique due to its combined benzimidazole and triazole structure, which imparts distinct chemical and biological properties. This dual structure enhances its potential as a versatile scaffold for drug development.

Properties

Molecular Formula

C16H14N6

Molecular Weight

290.32 g/mol

IUPAC Name

5-(1H-benzimidazol-2-yl)-3-benzyltriazol-4-amine

InChI

InChI=1S/C16H14N6/c17-15-14(16-18-12-8-4-5-9-13(12)19-16)20-21-22(15)10-11-6-2-1-3-7-11/h1-9H,10,17H2,(H,18,19)

InChI Key

ZVQBGUWAUCQXOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C3=NC4=CC=CC=C4N3)N

Origin of Product

United States

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